N6-Monobutyryl-2'-deoxyadenosine 3'

Developmental Biology cAMP Signaling Blastocoel Formation

This chemically modified nucleotide analog of cAMP features an N6-monobutyryl group and a 2'-deoxyribose sugar, rendering it PKA-inactive. It serves as an essential negative control for dissecting cAMP-dependent signaling pathways, particularly in preimplantation embryonic development and cardiac electrophysiology studies where its inability to induce ventricular tachycardia contrasts sharply with active analogs like N6-monobutyryl-cAMP. Ideal for research requiring precise discrimination between PKA-dependent and PKA-independent mechanisms.

Molecular Formula C14H17N5NaO6P
Molecular Weight 406.29 g/mol
CAS No. 108347-96-2
Cat. No. B023017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Monobutyryl-2'-deoxyadenosine 3'
CAS108347-96-2
Molecular FormulaC14H17N5NaO6P
Molecular Weight406.29 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC4C(O3)COP(=O)(O4)O.[Na]
InChIInChI=1S/C14H18N5O6P.Na/c1-2-3-10(20)18-13-12-14(16-6-15-13)19(7-17-12)11-4-8-9(24-11)5-23-26(21,22)25-8;/h6-9,11H,2-5H2,1H3,(H,21,22)(H,15,16,18,20);
InChIKeyFJKPBOORPDEEFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Monobutyryl-2'-deoxyadenosine 3'-Phosphate: Procurement-Grade cAMP Analog for Selective Signal Transduction Research


N6-Monobutyryl-2'-deoxyadenosine 3'-phosphate (CAS 108347-96-2), typically supplied as its sodium salt, is a chemically modified nucleotide analog of cyclic adenosine monophosphate (cAMP) [1]. Its core structure features an N6-monobutyryl group on the adenine base and a 2'-deoxyribose sugar, modifications that collectively alter its pharmacological profile compared to native cAMP [2]. It is primarily utilized as a research tool for dissecting cAMP-dependent signaling pathways, most notably the activation of cAMP-dependent protein kinase (PKA) [1].

Critical Procurement Note: Why N6-Monobutyryl-2'-deoxyadenosine 3'-Phosphate Cannot Be Substituted with Common cAMP Analogs


The combination of a 2'-deoxy modification and an N6-monobutyryl group in this compound creates a unique pharmacological signature distinct from other common cAMP analogs. Its 2'-deoxy configuration renders it a PKA-inactive analog [1], in contrast to active agonists like N6-monobutyryl-cAMP (N6MBC) [2]. Furthermore, the monobutyrylation at the N6 position imparts a different binding profile compared to 8-substituted analogs like 8-bromo-cAMP, which target the B site of PKA regulatory subunits [3]. This profile means it cannot be interchanged with other N6-substituted or 8-substituted analogs without altering experimental outcomes.

Quantitative Evidence for N6-Monobutyryl-2'-deoxyadenosine 3'-Phosphate: Direct Comparisons with Key cAMP Analogs


Functional Inactivity vs. N6-Monobutyryl-cAMP (N6MBC) in a Preimplantation Embryo Model

The target compound (N6-monobutyryl-2'-deoxy-cAMP) is functionally distinct from its close analog N6-monobutyryl-cAMP (N6MBC). While N6MBC stimulates the rate of blastocoel fluid accumulation in preimplantation mouse embryos, the target compound does not, demonstrating a binary functional difference [1].

Developmental Biology cAMP Signaling Blastocoel Formation

Arrhythmogenic Potential vs. N6-Monobutyryl-cAMP (N6MBC) in a Cardiac Model

In an in vivo porcine cardiac model, focal infusion of N6-monobutyryl-cAMP (N6MBC) at 5·10⁻² M consistently produced long-lasting ventricular tachycardia (VT). Under the identical experimental conditions, infusion of the target compound at the same concentration did not precipitate VT [1].

Cardiac Electrophysiology cAMP Signaling Arrhythmia

Growth Inhibition vs. 8-Bromo-cAMP in Cultured Cell Lines

Both N6-butyryl-substituted cAMP analogs (a class including the target compound) and 8-bromo-cAMP were found to be equally inhibitory to the growth of six cultured cell lines [1]. This indicates that, unlike its functional inactivity in certain models, the compound retains growth-inhibitory activity comparable to other major analog classes.

Cell Biology Growth Inhibition cAMP Analogs

Binding Site Preference vs. 8-Substituted Analogs

N6-monobutyryl-cAMP, the 2'-OH parent of the target compound, preferentially binds to site 2 on either the RI or RII regulatory subunits of PKA [1]. In contrast, 8-substituted analogs like 8-bromo-cAMP bind to site 1 on the RII subunit [1]. This binding site divergence underscores why N6- and 8-substituted analogs cannot be used interchangeably to probe PKA function.

PKA Regulation Site-Selective Analogs Biochemistry

Validated Research Scenarios for N6-Monobutyryl-2'-deoxyadenosine 3'-Phosphate


Negative Control for cAMP-Mediated Blastocoel Formation

As a PKA-inactive analog, this compound serves as a critical negative control in studies investigating the role of cAMP in preimplantation embryonic development. It can be used alongside active agonists like N6-monobutyryl-cAMP to validate that observed effects on blastocoel formation are specifically mediated by cAMP-dependent pathways [1].

Investigating cAMP-Dependent Arrhythmogenesis

This compound is an essential tool for cardiac electrophysiology research. Its inability to induce ventricular tachycardia, in stark contrast to the active analog N6-monobutyryl-cAMP, allows researchers to dissect the pro-arrhythmic components of cAMP signaling without the confounding variable of VT induction, as demonstrated in the porcine model [2].

Discerning PKA-Dependent vs. PKA-Independent Growth Inhibition

In cell proliferation assays, this compound can be used to distinguish between PKA-dependent and PKA-independent growth inhibition. Its retained growth-inhibitory activity, which is comparable to 8-bromo-cAMP [3], combined with its lack of PKA activation in other models, makes it a powerful tool for dissecting the mechanisms of cAMP analog-mediated cytostasis.

Technical Documentation Hub

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